molecular formula C7H7FN2O2 B181339 3-Fluoro-4-methyl-5-nitroaniline CAS No. 6942-43-4

3-Fluoro-4-methyl-5-nitroaniline

Cat. No.: B181339
CAS No.: 6942-43-4
M. Wt: 170.14 g/mol
InChI Key: WXXRIHYZGAGTHV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-nitroaniline (C₇H₇FN₂O₂; molecular weight: 170.14 g/mol) is a fluorinated aromatic amine featuring a nitro group at the 5-position, a methyl group at the 4-position, and a fluorine atom at the 3-position. This compound is structurally significant due to its electron-withdrawing nitro and fluorine groups, which influence its reactivity and physicochemical properties. The presence of the methyl group enhances steric bulk and may modulate solubility compared to non-methylated analogues.

Properties

CAS No.

6942-43-4

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-4-methyl-5-nitroaniline

InChI

InChI=1S/C7H7FN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3

InChI Key

WXXRIHYZGAGTHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1F)N)[N+](=O)[O-]

Other CAS No.

6942-43-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomers

(a) 2-Fluoro-3-methyl-6-nitroaniline
  • Structure : Fluorine at 2-, methyl at 3-, nitro at 6-positions.
  • Molecular Weight : 170.14 g/mol (identical to the target compound).
  • This compound is commercially available at ¥3,400/5g .
(b) 4-Fluoro-3-nitroaniline
  • Molecular Weight : 156.11 g/mol.
  • Key Differences : Lacks the methyl group, resulting in lower molecular weight and higher polarity. Melting point: 96–98°C .
  • Reactivity : The absence of a methyl group may increase susceptibility to nucleophilic substitution.

Functional Group Variants

(a) 3-Fluoro-4-nitroaniline
  • Molecular Weight : 156.11 g/mol.
  • Key Differences: The nitro group at the 4-position enhances resonance stabilization of the amino group. Priced at ¥5,300/1g .
  • Applications : A precursor for dyes or corrosion inhibitors.
(b) 4-Fluoro-2-methoxy-5-nitroaniline
  • Structure : Methoxy at 2-, fluorine at 4-, nitro at 5-positions.
  • Molecular Weight : 186.14 g/mol.
  • Key Differences: Methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing methyl in the target compound. No melting point data available .

Halogenated Analogues

(a) 2-Fluoro-5-(trifluoromethyl)aniline
  • Structure : Trifluoromethyl at 5-, fluorine at 2-positions.
  • Molecular Weight : 179.11 g/mol.
  • Key Differences : The trifluoromethyl group increases hydrophobicity and thermal stability. Used in advanced organic synthesis .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Price (per 5g) Key Applications
3-Fluoro-4-methyl-5-nitroaniline 170.14 3-F, 4-CH₃, 5-NO₂ Not reported Not available Pharmaceutical intermediates
2-Fluoro-3-methyl-6-nitroaniline 170.14 2-F, 3-CH₃, 6-NO₂ Not reported ¥3,400 Agrochemical synthesis
4-Fluoro-3-nitroaniline 156.11 4-F, 3-NO₂ 96–98 ¥2,400 Dye precursors
3-Fluoro-4-nitroaniline 156.11 3-F, 4-NO₂ Not reported ¥5,300 Corrosion inhibitors
4-Fluoro-2-methoxy-5-nitroaniline 186.14 4-F, 2-OCH₃, 5-NO₂ Not reported Not available Specialty chemicals

Key Observations:

Reactivity : Nitro groups at meta positions (e.g., 5-nitro in the target compound) may slow electrophilic substitution compared to para-nitro derivatives .

Cost and Availability : Positional isomers like 2-Fluoro-3-methyl-6-nitroaniline are more commercially accessible, suggesting higher demand or simpler synthesis routes .

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